5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid 5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1170091-38-9
VCID: VC2628403
InChI: InChI=1S/C24H21N3O3/c1-14-8-10-17(11-9-14)25-24(30)27-19-13-20-18(12-15(19)2)21(22(26-20)23(28)29)16-6-4-3-5-7-16/h3-13,26H,1-2H3,(H,28,29)(H2,25,27,30)
SMILES: CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2C)C(=C(N3)C(=O)O)C4=CC=CC=C4
Molecular Formula: C24H21N3O3
Molecular Weight: 399.4 g/mol

5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid

CAS No.: 1170091-38-9

Cat. No.: VC2628403

Molecular Formula: C24H21N3O3

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid - 1170091-38-9

Specification

CAS No. 1170091-38-9
Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
IUPAC Name 5-methyl-6-[(4-methylphenyl)carbamoylamino]-3-phenyl-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C24H21N3O3/c1-14-8-10-17(11-9-14)25-24(30)27-19-13-20-18(12-15(19)2)21(22(26-20)23(28)29)16-6-4-3-5-7-16/h3-13,26H,1-2H3,(H,28,29)(H2,25,27,30)
Standard InChI Key PFOXZRGLGAKFOU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2C)C(=C(N3)C(=O)O)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2C)C(=C(N3)C(=O)O)C4=CC=CC=C4

Introduction

Chemical Structure and Classification

Structural Framework

5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid belongs to the indole-2-carboxylic acid family of compounds. This molecule features a multi-substituted indole core with several key functional groups:

  • A carboxylic acid group at position 2 of the indole ring

  • A methyl group at position 5

  • A complex urea derivative ([(4-methylphenyl)amino]carbonyl)amino) at position 6

  • A phenyl substituent at position 3

The indole nucleus in this compound contains the characteristic bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The nitrogen atom in the pyrrole ring contributes to the compound's acid-base properties and potential hydrogen bonding capabilities.

Structural Comparison

Similar indole-2-carboxylic acid derivatives have been extensively studied for their biological activities. The research on structurally related compounds indicates that subtle modifications in substitution patterns can significantly influence binding affinities and pharmacological properties.

PositionSubstituentPotential Impact on Activity
2Carboxylic acidCritical for binding to biological targets; influences acidity
3PhenylMay enhance receptor interactions through π-π stacking
5MethylCould affect lipophilicity and receptor selectivity
6Urea derivativePotentially introduces additional hydrogen bonding sites
1 (N-H)HydrogenImportant for hydrogen bonding interactions

Chemical and Physical Properties

Physicochemical Characteristics

Based on comparative analysis with similar indole-2-carboxylic acid derivatives, this compound likely exhibits the following properties:

  • Physical State: Likely a crystalline solid at room temperature

  • Solubility: Limited water solubility; better solubility in organic solvents like DMSO, methanol, or DMF

  • Stability: Potentially sensitive to oxidative and photolytic degradation

  • Acid-Base Properties: The carboxylic acid group at position 2 confers acidic properties

The presence of both the indole N-H and the carboxylic acid group provides potential hydrogen bond donor sites, while the carbonyl groups can serve as hydrogen bond acceptors. These features are crucial for intermolecular interactions with biological targets.

Spectroscopic MethodExpected Characteristic Features
1H NMRIndole N-H signal (11-12 ppm), aromatic protons (7-8 ppm), methyl signals (2-3 ppm)
HPLCRetention time dependent on stationary phase and mobile phase composition
UV-VisAbsorption maxima typically between 260-290 nm due to the indole chromophore
Mass SpectrometryMolecular ion peak corresponding to molecular weight, with fragmentation patterns showing loss of carboxylic group

Synthetic Approaches

Key Reaction Conditions

The synthesis of related indole-2-carboxylic acid derivatives often involves specific reaction conditions:

Synthetic StepTypical ConditionsConsiderations
EsterificationReflux in methanol with sulfuric acid Protection of carboxylic group
Amide FormationActivation with carbonyldiimidazole (CDI) Mild conditions preserve sensitive groups
Urea FormationReaction with appropriate isocyanatesTemperature control important
HydrolysisLiOH in aqueous solvent mixtures Final deprotection of carboxylic acid

Biological Activity and Structure-Activity Relationships

NMDA Receptor Interactions

Indole-2-carboxylic acid derivatives have been investigated for their affinity to the glycine binding site of NMDA receptors. The research indicates:

  • The carboxylic acid moiety at position 2 is critical for binding affinity

  • Substituents at positions 4, 5, and 6 influence receptor selectivity and potency

  • The pattern of substitution affects binding in the order: 4,6-dichloro > unsubstituted > 5-tert-butyl substituted derivatives

For the compound , the presence of a methyl group at position 5 may offer moderate binding affinity, while the bulky substituent at position 6 might introduce steric constraints that could impact receptor interactions.

Structure-Activity Correlations

Research on related compounds suggests that:

Structural FeatureObserved Effect on Activity
Carboxylic Acid at Position 2Essential for high-affinity binding to NMDA glycine site
Substitution at Position 5Bulky groups (e.g., tert-butyl) reduce affinity by ~30-fold compared to unsubstituted analogs
Additional FunctionalitiesHydantoin substituent at position 3 increases affinity by 7-100 fold in some analogs

The specific binding characteristics of 5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid would require dedicated binding studies, as the unique combination of substituents may create novel interaction profiles.

Analytical Methods for Characterization

Chromatographic Analysis

For related indole-2-carboxylic acid derivatives, high-performance liquid chromatography (HPLC) has been effectively employed for purity determination and characterization:

ParameterTypical ConditionsExpected Results
ColumnReversed-phase (C18)Effective separation from structurally similar compounds
Mobile PhaseMethanol/water or acetonitrile/water mixturesRetention time dependent on ratio
DetectionUV at 254-280 nmGood sensitivity for indole chromophore
Purity AssessmentArea normalization method>95% purity desired for biological studies

Spectroscopic Identification

The structural confirmation of 5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid would typically involve multiple complementary techniques:

  • NMR Spectroscopy: For elucidating the substitution pattern and confirming structural integrity

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy: For identifying functional groups, particularly the carboxylic acid and urea moieties

  • Elemental Analysis: For confirming elemental composition

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